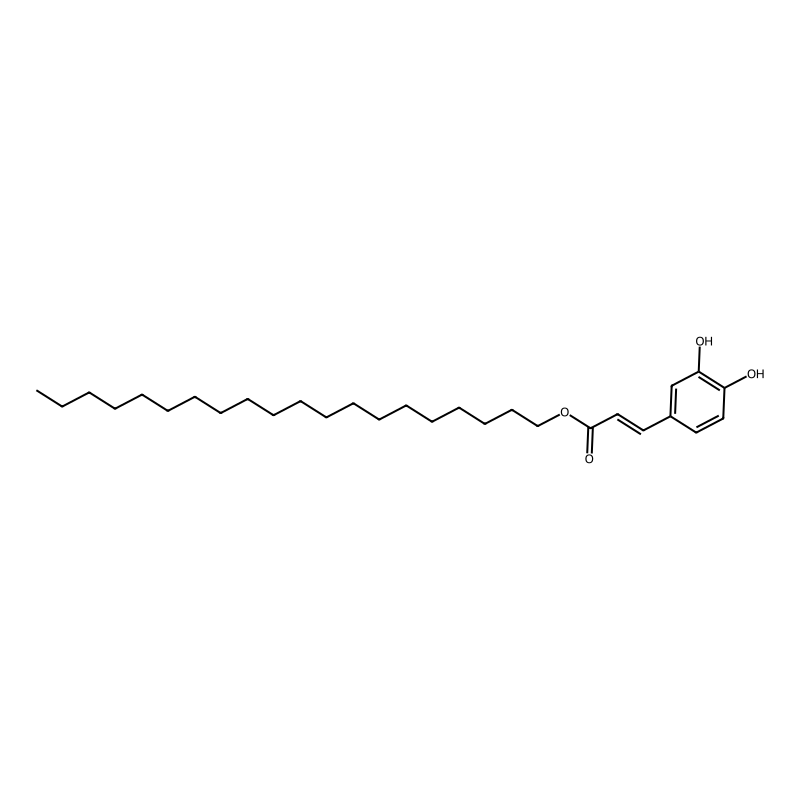

Eicosanyl caffeate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Eicosanyl caffeate is a natural product found in Glycyrrhiza inflata and Glycyrrhiza glabra with data available.

Antioxidant activity

Studies have shown that eicosanyl caffeate exhibits antioxidant properties. These properties allow it to potentially scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases. A study published in the journal "Food & Function" found that eicosanyl caffeate demonstrated significant antioxidant activity in different test systems, suggesting its potential application in preventing oxidative stress-related conditions [].

Eicosanyl caffeate is a chemical compound classified as a hydroxycinnamic acid derivative, specifically an ester of caffeic acid and eicosanol. It has the chemical formula and is known for its presence in various plants, particularly in species of the Glycyrrhiza genus, such as Glycyrrhiza inflata and Glycyrrhiza glabra . This compound has garnered attention for its potential therapeutic properties and biological activities.

Research suggests that eicosanyl caffeate might exhibit antioxidant and anti-ulcer properties [, ]. The antioxidant activity is likely due to the presence of the caffeic acid moiety, which can scavenge free radicals []. The anti-ulcer mechanism is not fully understood, but it might involve inhibiting the enzyme elastase, which is involved in ulcer formation [].

Eicosanyl caffeate exhibits significant biological activities, including antioxidant properties and elastase inhibition. The antioxidant activity is measured using various assays that indicate the compound's ability to neutralize free radicals, which can contribute to oxidative stress-related diseases. Furthermore, studies have suggested that eicosanyl caffeate may be beneficial in managing gut health and related disorders due to its presence in phytochemical compositions aimed at holistic health management .

The synthesis of eicosanyl caffeate can be achieved through several methods:

- Extraction from Plants: Eicosanyl caffeate can be extracted from the roots of Glycyrrhiza species using solvents like acetone and ethyl acetate .

- Chemical Synthesis: A synthetic route involves starting from 3,4-dihydroxybenzaldehyde through a four-step process that includes condensation and esterification reactions .

These methods highlight both natural extraction techniques and synthetic approaches for obtaining this compound.

Interaction studies involving eicosanyl caffeate have focused on its role as an elastase inhibitor. Elastase is an enzyme that breaks down elastin in connective tissues; thus, inhibiting its activity may have implications for preventing tissue degradation associated with various diseases. Additionally, the compound's antioxidant capacity suggests interactions with other radical species, which could be explored further for therapeutic applications .

Eicosanyl caffeate shares similarities with several other compounds derived from caffeic acid or its esters. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Docosyl caffeate | Ester of caffeic acid | Antioxidant, elastase inhibition |

| Caffeic acid | Hydroxycinnamic acid | Antioxidant, anti-inflammatory |

| Ferulic acid | Hydroxycinnamic acid | Antioxidant, anti-cancer |

| Rosmarinic acid | Ester of caffeic acid | Anti-inflammatory, antimicrobial |

Uniqueness of Eicosanyl Caffeate: Eicosanyl caffeate is unique due to its long-chain fatty alcohol component (eicosanol), which may confer distinct lipid-soluble properties compared to other similar compounds. This could enhance its bioavailability and efficacy in biological systems compared to shorter-chain derivatives.

XLogP3

Appearance

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.